Solubility profile of Ethanethiol, 2-[(trimethylsilyl)oxy]- in organic solvents
Solubility profile of Ethanethiol, 2-[(trimethylsilyl)oxy]- in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Ethanethiol, 2-[(trimethylsilyl)oxy]-
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of Ethanethiol, 2-[(trimethylsilyl)oxy]-. In the absence of extensive empirical data in peer-reviewed literature, this document leverages foundational chemical principles to predict its solubility in a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively and qualitatively determine the solubility of this compound. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior in solution.
Introduction: The Significance of a Solubility Profile
Ethanethiol, 2-[(trimethylsilyl)oxy]-, a molecule combining a reactive thiol, a flexible ether linkage, and a sterically significant trimethylsilyl (TMS) group, presents a unique set of physicochemical properties. The solubility of this compound is a critical parameter that dictates its utility in various applications, from organic synthesis to the formulation of novel materials. A well-characterized solubility profile is essential for reaction optimization, purification strategies, and the development of homogeneous formulations. This guide aims to provide both a theoretical framework for understanding its solubility and practical methods for its empirical determination.
Molecular Structure and its Influence on Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The structure of Ethanethiol, 2-[(trimethylsilyl)oxy]- can be deconstructed to understand its interactions with various solvents.
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Trimethylsilyl (TMS) Group: The most dominant feature of this molecule is the bulky, nonpolar trimethylsilyl group. Silyl ethers are known to increase the volatility and hydrophobicity of compounds.[3][4][5] The TMS group, being nonpolar, will have favorable van der Waals interactions with nonpolar solvents.[6][7][8]
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Ethanethiol Backbone: The ethanethiol portion of the molecule contributes a degree of polarity due to the sulfur atom. However, thiols are generally less polar than their alcohol counterparts and exhibit weaker hydrogen bonding.[2][9] While the thiol group can act as a weak hydrogen bond donor, its influence is significantly less than that of a hydroxyl group.[10] Thiols and their derivatives are often soluble in a range of organic solvents.[11]
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Oxy (Ether) Linkage: The oxygen atom in the ether-like linkage can act as a hydrogen bond acceptor, which may slightly enhance solubility in protic solvents.[2]
Inference: Given the prominent hydrophobic and nonpolar nature of the trimethylsilyl group, it is predicted that Ethanethiol, 2-[(trimethylsilyl)oxy]- will exhibit high solubility in nonpolar and weakly polar aprotic organic solvents. Its solubility is expected to decrease with increasing solvent polarity, particularly in protic solvents, and it is predicted to be insoluble in water.
Predicted Solubility Profile
The following table summarizes the predicted solubility of Ethanethiol, 2-[(trimethylsilyl)oxy]- in a range of common organic solvents, based on the structural analysis.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Cyclohexane | Highly Soluble / Miscible | Favorable van der Waals interactions with the TMS and ethyl groups.[1][12] |
| Weakly Polar Aprotic | Diethyl Ether, Dichloromethane (DCM) | Soluble / Miscible | Good balance of interactions with both the nonpolar and weakly polar parts of the molecule. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Soluble | The ether linkage and thiol group can interact with these solvents, while the nonpolar groups maintain solubility. |
| Polar Protic | Ethanol, Methanol | Moderately to Sparingly Soluble | The ability of the solvent to hydrogen bond with the ether oxygen and thiol group is likely outweighed by the nonpolar nature of the TMS group.[9] |
| Highly Polar Protic | Water | Insoluble | The large, hydrophobic TMS group will prevent dissolution in water.[8] |
Experimental Protocols for Solubility Determination
To empirically validate the predicted solubility, the following robust protocols are recommended. These methods are designed to provide both a rapid qualitative assessment and a precise quantitative measurement.
Qualitative Assessment: Visual Miscibility Determination
This method provides a rapid determination of whether the compound is miscible, partially miscible, or immiscible in a given solvent.[13][14]
Methodology:
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To a clean, dry 10 mL graduated cylinder, add 5.0 mL of the test solvent.
-
Add 5.0 mL of Ethanethiol, 2-[(trimethylsilyl)oxy]- to the same graduated cylinder.
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Seal the cylinder and invert it gently ten times to ensure thorough mixing.
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Allow the mixture to stand undisturbed for 5 minutes.
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Visually inspect the mixture for the presence of a single phase, two distinct layers, or turbidity.
Interpretation of Results:
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Miscible: A single, clear, homogeneous phase is observed.
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Partially Miscible: The mixture appears cloudy or forms an emulsion that does not separate into distinct layers.
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Immiscible: Two distinct layers are observed.
Caption: Workflow for Qualitative Miscibility Assessment.
Quantitative Determination: Isothermal Equilibrium Method
This method determines the mass of the solute that can dissolve in a specific volume of solvent at a constant temperature to establish the saturation point.[14][15]
Methodology:
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Preparation of Saturated Solution:
-
Add an excess amount of Ethanethiol, 2-[(trimethylsilyl)oxy]- to a known volume (e.g., 10.0 mL) of the desired solvent in a sealed, stirred vessel. An excess is confirmed by the presence of a visible undissolved phase.
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Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker bath can be used.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled.
-
Carefully withdraw a known volume (e.g., 5.0 mL) of the clear, saturated supernatant using a volumetric pipette. Ensure no undissolved material is transferred.
-
-
Quantification (Gravimetric Method):
-
Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry vial.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent is completely removed, reweigh the vial containing the solute residue.
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The mass of the dissolved solute is the final weight of the vial minus the initial weight of the vial.
-
-
Calculation of Solubility:
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Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of aliquot in mL) * 100
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Caption: Workflow for Quantitative Solubility Determination.
Conclusion
The solubility profile of Ethanethiol, 2-[(trimethylsilyl)oxy]- is predicted to be dominated by its bulky and nonpolar trimethylsilyl group, leading to high solubility in nonpolar organic solvents and poor solubility in polar, protic solvents like water. This technical guide provides a robust theoretical framework for understanding these characteristics, as well as detailed, actionable protocols for the empirical determination of its solubility. The provided methodologies ensure scientific integrity and allow for the generation of reliable and reproducible data, which is crucial for the effective application of this compound in research and development.
References
-
University of Waterloo. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]
-
Li, P., et al. (2016). Hydrocarbon Soluble Recyclable Silylation Reagents and Purification Auxiliaries. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Three Factors Affecting the Solubility of a Solution. Retrieved from [Link]
-
Bu, J., & Rhee, H.-K. (2000). Improvement in hydrophobicity of Ti-MCM-41 using a new silylation agent MSTFA. Catalysis Letters. Retrieved from [Link]
-
Wang, Z., et al. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing. Retrieved from [Link]
-
MDPI. (2024, March 27). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Different Trimethyl Silylating Agents on The Hydrophobic and Physical Properties of Silica Aerogels. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Thieme. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, August 6). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Retrieved from [Link]
-
Avdeef, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. Retrieved from [Link]
-
ACS Publications. (2000, July 6). Asymmetric Synthesis of Optically Active Poly(silyl ether)s Having Reactive Si−H Groups by Stereoselective Cross-Dehydrocoupling Polymerization of Bis(silane)s with Diols. Retrieved from [Link]
-
Imperial College London. (n.d.). The synthesis of water soluble decalin-based thiols and S-nitrosothiols—model systems for studying the reactions of nitric oxi. Retrieved from [Link]
-
Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Hydrophobicity, Hydrophilicity. Retrieved from [Link]
-
Vedantu. (n.d.). Thiol: Structure, Properties & Uses Explained Simply. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. Retrieved from [Link]
-
MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
-
Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Retrieved from [Link]
-
Britannica. (2026, January 29). Thiols, Structure, Reactions - Organosulfur compound. Retrieved from [Link]
-
ASTM International. (2009, June 1). Standard Test Method for - Water Miscibility of Water-Soluble Solvents1. Retrieved from [Link]
-
Academic Journals. (2014, August 30). Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course. Retrieved from [Link]
-
Unknown. (2015, January 13). SOLUBILITY & MISCIBILITY. Retrieved from [Link]
Sources
- 1. chemistrynotes.com [chemistrynotes.com]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01239E [pubs.rsc.org]
- 8. gelest.com [gelest.com]
- 9. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organosulfur compound - Thiols, Structure, Reactions | Britannica [britannica.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent Miscibility Table [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bellevuecollege.edu [bellevuecollege.edu]
